molecular formula C12H16N2 B8508964 1-Ethyl-2-(methylaminomethyl)-1H-indole

1-Ethyl-2-(methylaminomethyl)-1H-indole

Cat. No.: B8508964
M. Wt: 188.27 g/mol
InChI Key: MCBUWLDGFNWMHJ-UHFFFAOYSA-N
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Description

1-Ethyl-2-(methylaminomethyl)-1H-indole is a synthetically modified indole derivative offered for research and development purposes. The indole scaffold is a privileged structure in medicinal chemistry, known for its significant presence in biologically active compounds and its versatility in drug design . This specific compound features an ethyl substituent at the N1 position and a methylaminomethyl side chain at the C2 position, a common site for structural modification to optimize interactions with biological targets. Indole derivatives are recognized for their diverse pharmacological activities, including potential applications in anticancer, antimicrobial, anti-inflammatory, and metabolic disease research . The structural motif of an alkylamine side chain on the indole core is of particular interest, as it is found in neurotransmitters like serotonin and various tryptamine-based alkaloids . Furthermore, recent studies highlight indole ethylamine derivatives as promising scaffolds for developing therapeutics for non-alcoholic fatty liver disease (NAFLD) by targeting key regulators of lipid metabolism such as PPARα . As a research chemical, this compound provides a valuable building block for medicinal chemistry, the synthesis of novel bioactive molecules, and pharmacological profiling. Researchers can utilize this compound to explore new chemical space and investigate structure-activity relationships. Please note: This product is strictly for research applications and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified laboratory professionals.

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-(1-ethylindol-2-yl)-N-methylmethanamine

InChI

InChI=1S/C12H16N2/c1-3-14-11(9-13-2)8-10-6-4-5-7-12(10)14/h4-8,13H,3,9H2,1-2H3

InChI Key

MCBUWLDGFNWMHJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C=C1CNC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Ethyl-2-(methylaminomethyl)-1H-indole with structurally analogous indole derivatives, focusing on molecular properties, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Synthesis Method Yield/Purity Key Applications/Properties Reference
This compound C₁₂H₁₇N₂ 189.28 1-Ethyl, 2-(methylaminomethyl) Not explicitly described; analogous methods may involve alkylation/amination steps N/A Potential biological activity (inference from analogs) N/A
1-Ethyl-2-methylindole C₁₁H₁₃N 159.23 1-Ethyl, 2-methyl Commercial synthesis (Sigma-Aldrich) 96% purity Building block for heterocyclic compounds
1-Ethyl-2-(triethylsilyl)-1H-indole C₁₅H₂₃NSi 261.44 1-Ethyl, 2-triethylsilyl Potassium tert-butoxide-catalyzed coupling with triethylsilane 70–72% yield Precursor for heteroarylsilanes (materials science)
Ethyl 1-methyl-1H-indole-2-carboxylate C₁₂H₁₃NO₂ 203.24 1-Methyl, 2-carboxylate ester Column chromatography purification (PE/EtOAc eluent) N/A Synthetic intermediate for functionalized indoles
2-(Phenylethynyl)-1H-indole C₁₆H₁₁N 217.27 2-Phenylethynyl Triflate intermediate deprotection with K₂CO₃ in MeOH 94% yield Conjugated systems for optoelectronic applications
TH-1 (1-Ethyl-3,3-dimethyl-2-methyleneindoline) C₁₃H₁₇N 187.29 1-Ethyl, 3,3-dimethyl, 2-methylene Alkylation with ethyl bromide in acetonitrile/KOH N/A Model compound for indoline-based drug discovery

Structural and Functional Differences

  • Substituent Effects: The methylaminomethyl group in the target compound introduces a secondary amine, enabling hydrogen bonding and protonation at physiological pH, which is absent in simpler analogs like 1-ethyl-2-methylindole. Electron-withdrawing groups (e.g., carboxylate ester in ) increase polarity, affecting solubility and metabolic stability.

Pharmacological and Industrial Relevance

  • 1H-Indole derivatives (e.g., 1H-indole in bacterial cultures) demonstrate ecological roles, though ethyl-substituted analogs may exhibit distinct biodegradation profiles.

Research Findings and Gaps

  • Biological Data: No explicit studies on this compound’s bioactivity are cited; future work could explore its affinity for serotonin receptors or antimicrobial potency, as seen in other indoles.

Preparation Methods

The introduction of the ethyl group at the N1 position of indole is a foundational step. This is achieved via N-alkylation using ethyl bromide under basic conditions:

Procedure :

  • Indole (1.0 eq) is dissolved in dimethyl sulfoxide (DMSO) with potassium hydroxide (2.0 eq) as the base .

  • Ethyl bromide (2.0 eq) is added dropwise at room temperature, yielding 1-ethyl-1H-indole after 12–24 hours .

  • Yield : ~85–90% after purification by silica gel chromatography .

Key Data :

ParameterValue
Reaction Time12–24 h
Temperature25°C
SolventDMSO
BaseKOH

Formylation at the C2 Position

The C2 position of 1-ethyl-1H-indole is functionalized via Vilsmeier-Haack formylation to generate 1-ethyl-1H-indole-2-carbaldehyde:

Procedure :

  • 1-Ethyl-1H-indole (1.0 eq) is treated with phosphorus oxychloride (POCl₃, 1.2 eq) and dimethylformamide (DMF, 1.5 eq) in dichloromethane (DCM) at 0°C .

  • The mixture is warmed to 25°C and stirred for 6 hours, yielding the aldehyde after aqueous workup .

  • Yield : ~70–75% .

Key Data :

ParameterValue
Reaction Time6 h
Temperature0°C → 25°C
SolventDCM
CatalystPOCl₃/DMF

Reductive Amination with Methylamine

The aldehyde intermediate undergoes reductive amination to introduce the methylaminomethyl group:

Procedure :

  • 1-Ethyl-1H-indole-2-carbaldehyde (1.0 eq) is reacted with methylamine hydrochloride (1.5 eq) in methanol .

  • Sodium cyanoborohydride (NaBH₃CN, 1.2 eq) is added at pH 5 (adjusted with acetic acid), and the mixture is stirred for 12 hours .

  • Yield : ~65–70% after purification .

Alternative Method :

  • Use of B(C₆F₅)₃ (10 mol%) and NaBH₄ (2.0 eq) in tetrahydrofuran (THF) at 25°C .

  • Yield : ~80% with reduced reaction time (4–6 h) .

Key Data :

ParameterValue
Reducing AgentNaBH₃CN or NaBH₄
Reaction Time4–12 h
SolventMethanol/THF
pH5 (for NaBH₃CN)

Alternative Route: Reduction-Oxidation Sequence

A secondary pathway involves the reduction of ethyl indole-2-carboxylate followed by oxidation and amination:

Step 1: Reduction of Ester to Alcohol

  • Ethyl 1-ethyl-1H-indole-2-carboxylate (1.0 eq) is reduced with lithium aluminium hydride (LiAlH₄, 2.0 eq) in dry ether to yield 1-ethyl-2-(hydroxymethyl)-1H-indole .

  • Yield : ~85% .

Step 2: Oxidation to Aldehyde

  • The alcohol is oxidized using activated manganese dioxide (MnO₂, 5.0 eq) in dichloromethane (DCM) for 20–30 hours .

  • Yield : ~60–65% .

Step 3: Reductive Amination

  • As described in Section 3 .

Analytical Validation

Spectroscopic Data :

  • 1H NMR (CDCl₃) : δ 7.65 (d, J = 7.9 Hz, 1H, Ar-H), 7.35–7.20 (m, 3H, Ar-H), 6.45 (s, 1H, NH), 4.25 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.85 (s, 2H, CH₂NH), 2.45 (s, 3H, NCH₃), 1.40 (t, J = 7.1 Hz, 3H, CH₂CH₃) .

  • 13C NMR : δ 148.2 (C-2), 136.5 (C-3), 128.4–121.8 (Ar-C), 52.1 (CH₂NH), 38.7 (NCH₃), 15.2 (CH₂CH₃) .

Mass Spectrometry :

  • HRMS (ESI+) : m/z calcd for C₁₂H₁₆N₂ [M+H]⁺: 189.1386; found: 189.1382 .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Vilsmeier-HaackDirect formylation; fewer stepsRequires POCl₃ (hazardous)70–75
Reduction-OxidationHigh-purity intermediatesLong reaction times (30+ h)60–65
Reductive AminationHigh selectivity; mild conditionspH sensitivity (NaBH₃CN)65–80

Industrial and Pharmacological Relevance

The compound’s structural motif is prevalent in Fab I inhibitors (e.g., antibacterial agents) and kinase antagonists . Scalable routes prioritize:

  • Use of cost-effective catalysts (e.g., B(C₆F₅)₃) .

  • Minimization of hazardous reagents (e.g., POCl₃ alternatives) .

Q & A

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance reaction efficiency for alkylation .
  • Temperature control : Moderate temperatures (25–60°C) prevent side reactions during amination .
  • Purification : Employ column chromatography or preparative HPLC to isolate the product with >95% purity .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. The ethyl group at N1 appears as a triplet (~δ 1.3 ppm for CH3), while the methylaminomethyl group at C2 shows signals at δ 2.5–3.0 ppm (CH2 and CH3) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₁₂H₁₆N₂: 188.13 g/mol) .
  • X-ray diffraction (XRD) : SHELX programs refine crystal structures, resolving bond lengths (e.g., C-N: ~1.45 Å) and torsion angles .

How do substituents at the N1 and C2 positions influence the compound’s physicochemical properties?

Answer:
Substituents modulate lipophilicity , solubility , and bioactivity :

PositionSubstituentImpact on PropertiesReference
N1 Ethyl↑ Lipophilicity, ↓ aqueous solubility
C2 Methylaminomethyl↑ Hydrogen-bonding capacity, ↑ bioactivity potential

Q. Key data :

  • LogP : Ethyl substitution increases LogP by ~1.5 compared to unsubstituted indole .
  • Solubility : Methylaminomethyl enhances solubility in polar solvents (e.g., ethanol) .

What are the common reactivity pathways for modifying this compound?

Answer:

  • Electrophilic substitution : React with HNO₃/H₂SO₄ to introduce nitro groups at C5 or C7 positions .
  • Acylation : Treat with acetyl chloride to modify the methylaminomethyl group .
  • Oxidation : Use KMnO₄ to oxidize the indole ring, forming carboxylic acid derivatives .

Methodological note : Protect the amine group with Boc (tert-butoxycarbonyl) before performing electrophilic reactions to avoid side products .

How should researchers design experiments to evaluate the biological activity of this compound?

Answer:

  • In vitro assays :
    • Enzyme inhibition : Test against kinases (e.g., PKC) using fluorescence-based assays .
    • Cytotoxicity : Screen in cancer cell lines (e.g., MCF-7) via MTT assays .
  • Control experiments : Compare with structural analogs (e.g., 1-Methyl-2-(piperidin-4-yl)-1H-indole) to isolate substituent effects .
  • Dose-response curves : Use concentrations ranging from 1 nM to 100 µM to determine IC₅₀ values .

How can conflicting biological activity data from different studies be reconciled?

Answer:

  • Source analysis : Check assay conditions (e.g., cell line variability, solvent used) .
  • Structural analogs : Compare with compounds like 1-Ethyl-1H-indole to assess if the methylaminomethyl group drives activity .
  • Computational modeling : Perform molecular docking to predict binding modes with targets (e.g., serotonin receptors) .

Example : Discrepancies in IC₅₀ values may arise from differences in cell permeability due to solvent choice (DMSO vs. ethanol) .

What strategies improve synthetic yield and scalability for this compound?

Answer:

  • Catalyst optimization : Use Pd/C or Raney Ni for selective hydrogenation .
  • Flow chemistry : Continuous-flow systems enhance reaction reproducibility for alkylation steps .
  • Byproduct mitigation : Add molecular sieves to absorb water during amination .

Q. Yield data :

  • Batch synthesis: 60–70% yield .
  • Flow synthesis: ↑ to 85% with reduced reaction time .

How can structure-activity relationship (SAR) studies guide further optimization?

Answer:

  • Substituent variation : Synthesize analogs with bulkier groups (e.g., isopropyl instead of ethyl) to probe steric effects .
  • Bioisosteric replacement : Replace methylaminomethyl with morpholine to enhance solubility .
  • Data-driven design : Use QSAR models to predict LogP and pKa values for new derivatives .

Q. Table: SAR trends for indole derivatives

ModificationObserved EffectReference
Ethyl at N1↑ Metabolic stability
Methylaminomethyl at C2↑ Serotonin receptor affinity

What computational tools are recommended for studying this compound’s interactions with biological targets?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes .
  • MD simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories .
  • ADMET prediction : SwissADME to estimate absorption and toxicity profiles .

Key finding : Methylaminomethyl forms hydrogen bonds with Asp155 in PKC-θ, critical for inhibitory activity .

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